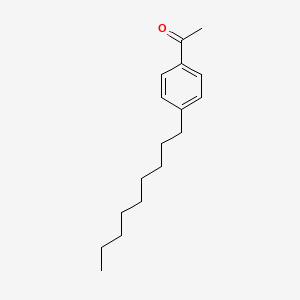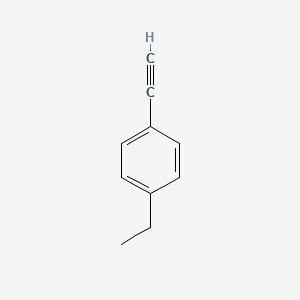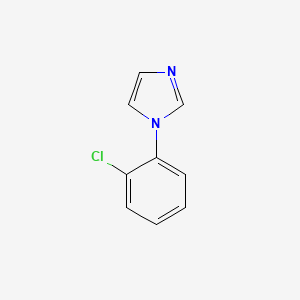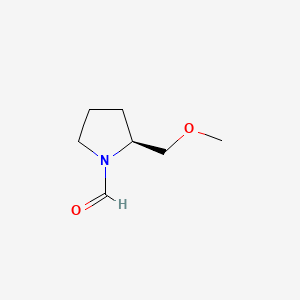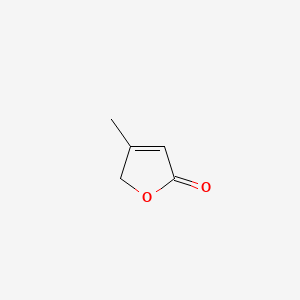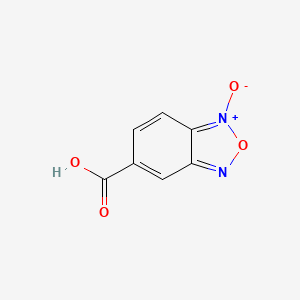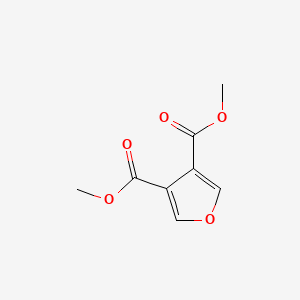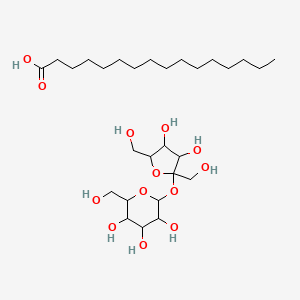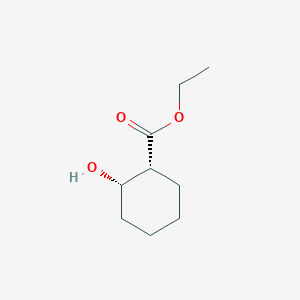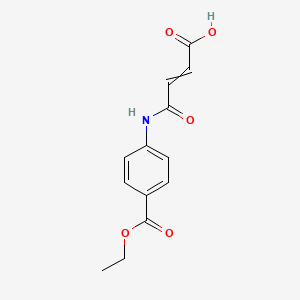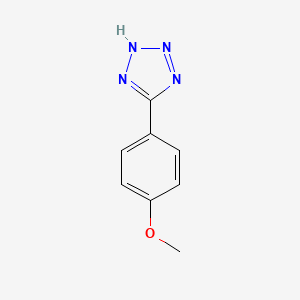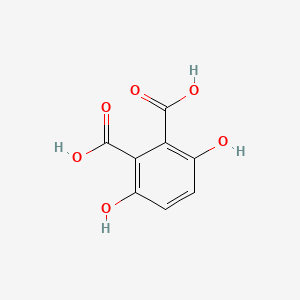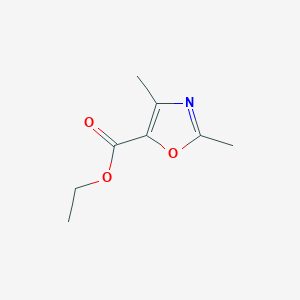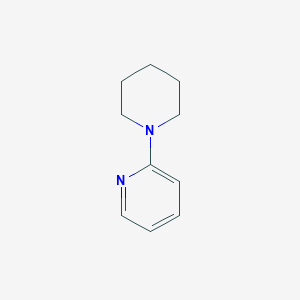
2-Piperidinopyridine
Descripción general
Descripción
2-Piperidinopyridine is a chemical compound with the empirical formula C10H14N2. It has a molecular weight of 162.23 . The SMILES string representation of its structure is C1CCN(CC1)c2ccccn2 .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 2-Piperidinopyridine consists of a piperidine ring attached to a pyridine ring . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyridine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
2-Piperidinopyridine has a boiling point of 135-138 °C at 20 mmHg and a density of 1.044 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Fluorescence Properties
- 2-N-Piperidinopyridine in Fluorescence Studies: 2-N-Piperidinopyridine exhibits significant fluorescence properties. Studies have shown that it demonstrates the highest fluorescence peak in ethanol. This compound's fluorescence peak was observed at 372 nm when excited at 258 nm for capped samples, and at the same wavelength when excited at 293 nm for uncapped samples. Such fluorescence characteristics make it a valuable compound for research in fluorescence-based applications (Abdullah et al., 2008).
Chemical Synthesis and Biological Significance
- Access to 2‐Aminopyridines: 2-Aminopyridines, which are closely related to 2-Piperidinopyridine, are key structural cores in bioactive natural products and medicinally important compounds. Reactions between 2,6-dibromopyridine and various amines, including secondary amines like piperidine, have been shown to selectively yield 6-bromopyridine-2-amines. These are then used in further synthesis, indicating the significance of 2-piperidinopyridine derivatives in medicinal chemistry (Bolliger et al., 2011).
Pharmaceutical Building Blocks
- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines: Secondary piperidines, such as 2-piperidinopyridine, are considered ideal pharmaceutical building blocks due to their prevalence in commercial drugs. Electrochemical methods for the cyanation of such compounds, without needing to protect or substitute the N-H bond, have been developed. This process is compatible with various heterocyclic and oxidatively sensitive substituents, enhancing the utility of 2-piperidinopyridine in synthesizing unnatural amino acids (Lennox et al., 2018).
Synthesis and Antimicrobial Properties
- Synthesis and Antimicrobial Studies of Piperine–Pyridine Analogs: Piperine analogs with substituted aminopyridine analogs, which include 2-piperidinopyridine derivatives, have been synthesized and shown to possess improved antimicrobial activity. These compounds were tested against various bacterial and fungal strains, highlighting the potential of 2-piperidinopyridine derivatives in developing new antimicrobial agents (Amperayani et al., 2018).
Inhibition of Cholesterol Biosynthesis
- Inhibition of 2,3-Oxidosqualene Cyclase-Lanosterol Synthase: 4-Piperidinopyridine derivatives, closely related to 2-piperidinopyridine, have shown potent inhibition of the enzyme 2,3-oxidosqualene cyclase-lanosterol synthase. This is significant for developing novel hypocholesterolemic agents for treating cardiovascular diseases, demonstrating the potential medicinal applications of 2-piperidinopyridine derivatives (Brown et al., 2000).
Propiedades
IUPAC Name |
2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEUJXWLOADTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355855 | |
| Record name | 2-piperidin-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinopyridine | |
CAS RN |
68654-52-4 | |
| Record name | 2-piperidin-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperidinopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



